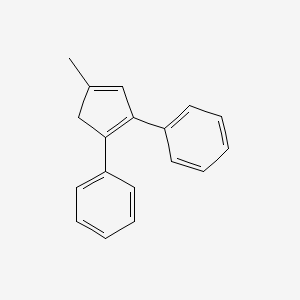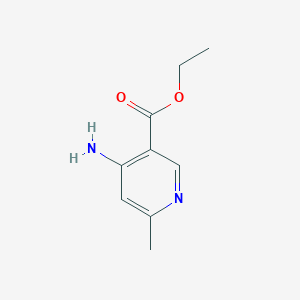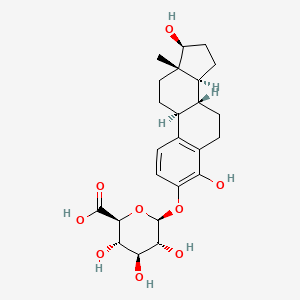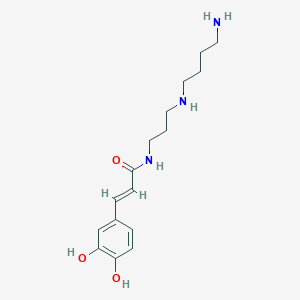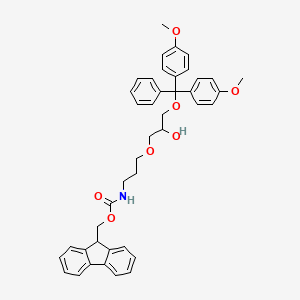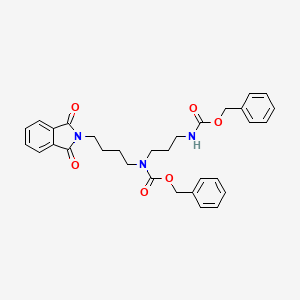![molecular formula C24H32O3 B13407866 (8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8’S,9’S,10’R,13’S,14’S,17’R)-13’-ethyl-17’-ethynyl-11’-methylidenespiro[1,3-dioxolane-2,3’-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-ol is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spiro[1,3-dioxolane] ring: This can be achieved through a condensation reaction between a ketone and a diol under acidic conditions.
Introduction of the ethynyl group: This step typically involves a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the cyclopenta[a]phenanthrene core: This can be synthesized through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: The major products would be the corresponding ketones or aldehydes.
Reduction: The major products would be the corresponding alkenes or alkanes.
Substitution: The major products would be the substituted spiro[1,3-dioxolane] derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting steroid hormone receptors.
Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of spiro compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,3-dioxolane] derivatives: These compounds share the spiro[1,3-dioxolane] ring system and may have similar chemical properties.
Cyclopenta[a]phenanthrene derivatives: These compounds share the cyclopenta[a]phenanthrene core and may have similar biological activities.
Uniqueness
This compound is unique due to its combination of the spiro[1,3-dioxolane] ring and the cyclopenta[a]phenanthrene core, as well as the presence of the ethynyl and hydroxyl groups. This unique structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H32O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
InChI |
InChI=1S/C24H32O3/c1-4-22-14-16(3)21-18-8-11-24(26-12-13-27-24)15-17(18)6-7-19(21)20(22)9-10-23(22,25)5-2/h2,6,18-21,25H,3-4,7-15H2,1H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
FTKLFPYOXHXVPE-FHEJEKGWSA-N |
Isomerische SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCCO5 |
Kanonische SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
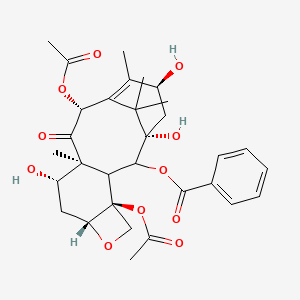

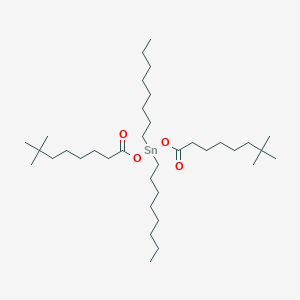

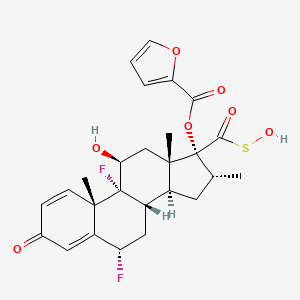
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
